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Compound of Interest

Compound Name: N-Benzyl Carvedilol-d5

Cat. No.: B590018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N-Benzyl
Carvedilol-d5, a critical internal standard for bioanalytical studies. This document outlines the

synthesis, purification, and, most importantly, the analytical methodologies used to determine

the isotopic enrichment of this stable isotope-labeled compound.

Introduction
N-Benzyl Carvedilol-d5 is the deuterium-labeled analog of N-Benzyl Carvedilol, a known

impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with

alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart

failure. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal

standards are essential for accurate quantification of the analyte by mass spectrometry. The

five deuterium atoms on the benzyl ring of N-Benzyl Carvedilol-d5 provide a distinct mass

shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical

physicochemical properties.

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts

the accuracy and reliability of quantitative bioanalytical methods. High isotopic enrichment

minimizes cross-contribution to the analyte's mass spectrometric signal, ensuring a low

background and accurate measurements, especially at the lower limit of quantification.
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Synthesis and Purification
The synthesis of N-Benzyl Carvedilol-d5 typically mirrors the synthesis of its non-labeled

counterpart, with the introduction of the deuterium atoms occurring through the use of a

deuterated starting material.

A common synthetic route for N-Benzyl Carvedilol involves the reaction of 1-(9H-carbazol-4-

yloxy)-3-chloropropan-2-ol with N-(2-(2-methoxyphenoxy)ethyl)benzylamine.[1] To produce the

d5 variant, N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine is used. The deuterated

benzylamine can be synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with benzyl-d5-

bromide or a similar deuterated benzylating agent.

General Synthetic Scheme:

Preparation of the Deuterated Benzylamine: 2-(2-methoxyphenoxy)ethanamine is reacted

with a deuterated benzyl halide (e.g., benzyl-d5-bromide) in the presence of a base to yield

N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine.

Coupling Reaction: The deuterated benzylamine is then coupled with 1-(9H-carbazol-4-

yloxy)-3-chloropropan-2-ol in a suitable solvent, such as dimethylformamide (DMF), with a

base like potassium carbonate, to yield N-Benzyl Carvedilol-d5.[1]

Purification of the final product is typically achieved through chromatographic techniques, such

as column chromatography, followed by recrystallization to ensure high chemical and isotopic

purity.

Isotopic Purity Analysis
The determination of the isotopic purity of N-Benzyl Carvedilol-d5 is crucial and is primarily

accomplished using two powerful analytical techniques: High-Resolution Mass Spectrometry

(HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data
The isotopic distribution of N-Benzyl Carvedilol-d5 is a key specification provided by the

manufacturer in the Certificate of Analysis (CoA). While the exact distribution can vary between

batches, a typical specification for a high-quality deuterated standard is presented below.
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Isotopologue Mass Shift Expected Abundance (%)

d0 (unlabeled) +0 < 0.1

d1 +1 < 0.5

d2 +2 < 1.0

d3 +3 < 2.0

d4 +4 < 5.0

d5 +5 > 98.0

Experimental Protocols
HRMS is the most common and direct method for determining the isotopic distribution of a

labeled compound. It allows for the separation and quantification of ions with very small mass

differences.

Methodology:

Sample Preparation: A dilute solution of N-Benzyl Carvedilol-d5 (e.g., 1 µg/mL) is prepared

in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to

promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-

Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct

infusion or through a liquid chromatography (LC) system. Full scan mass spectra are

acquired in positive ion mode, focusing on the m/z range of the protonated molecular ions

([M+H]⁺) of the different isotopologues.

Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by

integrating the peak areas of their respective [M+H]⁺ ions in the mass spectrum. The isotopic

purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all

isotopologues.
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NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration

by quantifying the reduction in the signal intensity of the protons that have been replaced by

deuterium.

Methodology:

Sample Preparation: A precisely weighed amount of N-Benzyl Carvedilol-d5 is dissolved in

a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. A known amount of an

internal standard with a distinct, non-overlapping signal may be added for quantitative

purposes.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: A standard ¹H NMR spectrum is acquired. The acquisition parameters, such

as the relaxation delay, are optimized to ensure accurate integration.

Data Analysis: The integral of the remaining proton signals on the benzyl ring is compared to

the integral of a proton signal in a non-deuterated part of the molecule. The percentage of

deuteration can be calculated from the reduction in the integral value of the benzyl protons.
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Caption: Experimental workflow for isotopic purity determination.

Note: The DOT language does not directly support complex chemical structure rendering. A

placeholder for an image of the chemical structure is used above. For a true representation, the

positions of the deuterium atoms on the benzyl ring would be explicitly marked.

Caption: Structure of N-Benzyl Carvedilol with deuterated sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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